Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride
Overview
Description
Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride is a bicyclic compound with significant importance in organic chemistry and pharmaceutical research. It is known for its unique structure, which includes a hydroxyl group and a nitrogen atom within a bicyclic framework. This compound is often used as a building block in the synthesis of various biologically active molecules.
Mechanism of Action
Target of Action
The primary targets of Exo-3-hydroxy-8-azabicyclo[32The compound’s structure, an 8-azabicyclo[321]octane scaffold, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities , suggesting that Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride may interact with similar targets.
Mode of Action
Tropane alkaloids are known to interact with various receptors and enzymes, leading to changes in cellular function .
Biochemical Pathways
The specific biochemical pathways affected by Exo-3-hydroxy-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect a variety of biochemical pathways . These effects can lead to changes in neurotransmission, enzyme activity, and other cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Exo-3-hydroxy-8-azabicyclo[32Its molecular weight of 16365 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The molecular and cellular effects of Exo-3-hydroxy-8-azabicyclo[32Given its structural similarity to tropane alkaloids, it may have similar effects, such as altering neurotransmission or enzyme activity .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Exo-3-hydroxy-8-azabicyclo[32It is known that the compound should be stored at room temperature , suggesting that temperature may affect its stability. Other environmental factors, such as pH or the presence of other compounds, may also influence its action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the stereoselective reduction of tropinone derivatives, which can be achieved using various reducing agents under controlled conditions . Another approach involves the desymmetrization of achiral tropinone derivatives, allowing for the formation of the desired stereochemistry directly during the transformation .
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic methodologies that ensure high yield and purity. These methods may include catalytic hydrogenation, enantioselective reduction, and other stereoselective processes that are optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various stereoisomers, ketones, aldehydes, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and dyestuffs.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with similar structural features.
8-Oxa-3-azabicyclo[3.2.1]octane: A compound with an oxygen atom in place of the hydroxyl group.
Uniqueness
Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a nitrogen atom within the bicyclic framework. This combination of features makes it a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals .
Properties
IUPAC Name |
(1S,5R)-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-3-5-1-2-6(4-7)8-5;/h5-9H,1-4H2;1H/t5-,6+,7?; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RROJVSOIIWHLCQ-VPEOJXMDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
538-09-0 | |
Record name | endo nortropine base | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.186 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-Azabicyclo[3.2.1]octan-3-ol, (3-endo) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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